N'-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide
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Overview
Description
N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide is an organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a methoxyphenyl group, a thienyl group, and an acetohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide typically involves the condensation reaction between 3-methoxyacetophenone and 2-thiopheneacetohydrazide. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified through recrystallization.
Industrial Production Methods
While specific industrial production methods for N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide moiety to hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the thienyl and methoxyphenyl groups.
Reduction: Hydrazine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-furyl)acetohydrazide: Similar structure with a furan ring instead of a thiophene ring.
N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-pyridyl)acetohydrazide: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
N’-(1-(3-Methoxyphenyl)ethylidene)-2-(2-thienyl)acetohydrazide is unique due to the presence of both methoxyphenyl and thienyl groups, which may contribute to its distinct chemical and biological properties
Properties
Molecular Formula |
C15H16N2O2S |
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Molecular Weight |
288.4 g/mol |
IUPAC Name |
N-[(E)-1-(3-methoxyphenyl)ethylideneamino]-2-thiophen-2-ylacetamide |
InChI |
InChI=1S/C15H16N2O2S/c1-11(12-5-3-6-13(9-12)19-2)16-17-15(18)10-14-7-4-8-20-14/h3-9H,10H2,1-2H3,(H,17,18)/b16-11+ |
InChI Key |
VRIXGVXZSDWFON-LFIBNONCSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CC1=CC=CS1)/C2=CC(=CC=C2)OC |
Canonical SMILES |
CC(=NNC(=O)CC1=CC=CS1)C2=CC(=CC=C2)OC |
Origin of Product |
United States |
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